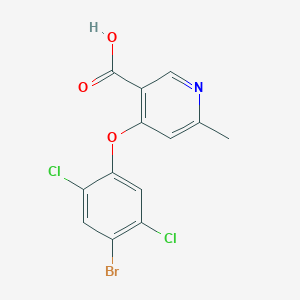
4-(4-Bromo-2,5-dichloro-phenoxy)-6-methyl-nicotinic acid
Cat. No. B8291841
M. Wt: 377.0 g/mol
InChI Key: KKNPXSIRUVUWCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08729091B2
Procedure details


To a solution of 185 mg (0.473 mmol) 4-(4-bromo-2,5-dichloro-phenoxy)-6-methyl-nicotinic acid methyl ester in 3 mL dioxane was added 3 mL water and 30 mg (0.710 mmol) lithium hydroxide monohydrate. The reaction mixture was stirred for 4 hours at room temperature, poured on 30 mL 1M aqueous hydrochloric acid and 30 mL dichloromethane and the layers were separated. The aqueous layer was extracted with 30 mL dichloromethane and the combined organic layers were washed with 30 mL brine, dried over magnesium sulfate, filtered and concentrated under vacuum to afford 178 mg (100%) of the title compound as a colorless solid. MS (ESI): m/z=377.912 [M+H]+.
Name
4-(4-bromo-2,5-dichloro-phenoxy)-6-methyl-nicotinic acid methyl ester
Quantity
185 mg
Type
reactant
Reaction Step One


Name
lithium hydroxide monohydrate
Quantity
30 mg
Type
reactant
Reaction Step One




Name
Yield
100%
Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3](=[O:21])[C:4]1[C:9]([O:10][C:11]2[CH:16]=[C:15]([Cl:17])[C:14]([Br:18])=[CH:13][C:12]=2[Cl:19])=[CH:8][C:7]([CH3:20])=[N:6][CH:5]=1.O.O.[OH-].[Li+].Cl>O1CCOCC1.ClCCl>[Br:18][C:14]1[C:15]([Cl:17])=[CH:16][C:11]([O:10][C:9]2[C:4]([C:3]([OH:21])=[O:2])=[CH:5][N:6]=[C:7]([CH3:20])[CH:8]=2)=[C:12]([Cl:19])[CH:13]=1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
4-(4-bromo-2,5-dichloro-phenoxy)-6-methyl-nicotinic acid methyl ester
|
|
Quantity
|
185 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=CN=C(C=C1OC1=C(C=C(C(=C1)Cl)Br)Cl)C)=O
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
lithium hydroxide monohydrate
|
|
Quantity
|
30 mg
|
|
Type
|
reactant
|
|
Smiles
|
O.[OH-].[Li+]
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 4 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with 30 mL dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic layers were washed with 30 mL brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuum
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC(=C(OC2=CC(=NC=C2C(=O)O)C)C=C1Cl)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 178 mg | |
| YIELD: PERCENTYIELD | 100% | |
| YIELD: CALCULATEDPERCENTYIELD | 99.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
